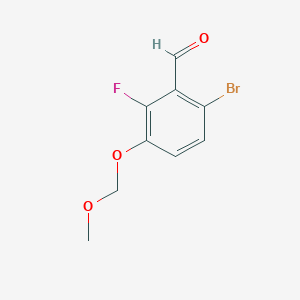
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 4-fluorobenzotrifluoride under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The presence of the trifluoromethyl group allows for coupling reactions with other aromatic compounds, expanding the range of possible derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
- 2-Chloro-6-(4-fluorophenyl)-4-methyl-3-pyridinecarbonitrile
- 2-Chloro-6-(4-fluorophenyl)-4-(difluoromethyl)-3-pyridinecarbonitrile
- 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Comparison: Compared to its analogs, 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile exhibits unique reactivity due to the presence of the trifluoromethyl group, which imparts greater electron-withdrawing effects. This enhances its stability and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF4N2/c14-12-9(6-19)10(13(16,17)18)5-11(20-12)7-1-3-8(15)4-2-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBDVJHSCIABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)

